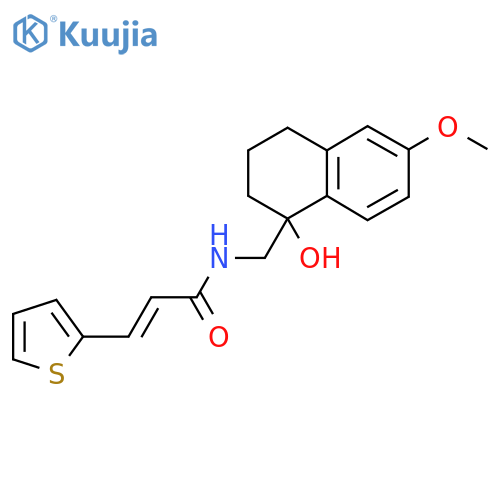Cas no 1904632-26-3 ((2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide は、複雑な構造を持つ有機化合物で、1-ヒドロキシ-6-メトキシ-1,2,3,4-テトラヒドロナフタレン骨格とチオフェン環を有するプロペナミド誘導体です。この化合物は、立体選択的な合成経路により高純度で調製可能であり、医薬品中間体や生物活性分子の開発における有用性が期待されます。特に、チオフェン基と共役二重結合を有するため、特異的な電子特性や分子認識能を示す可能性があります。また、テトラヒドロナフタレン骨格の剛直性とヒドロキシル基の存在により、標的タンパク質との相互作用が最適化される利点があります。

1904632-26-3 structure
商品名:(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 1904632-26-3
- AKOS025386240
- (2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- F6521-8306
- (E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide
-
- インチ: 1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+
- InChIKey: SJICJXOCRSRVLI-VQHVLOKHSA-N
- ほほえんだ: S1C=CC=C1/C=C/C(NCC1(C2C=CC(=CC=2CCC1)OC)O)=O
計算された属性
- せいみつぶんしりょう: 343.12421471g/mol
- どういたいしつりょう: 343.12421471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 86.8Ų
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-8306-25mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 25mg |
$109.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-2μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-20μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-10mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 10mg |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-30mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 30mg |
$119.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-75mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 75mg |
$208.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-100mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 100mg |
$248.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-5μmol |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-2mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F6521-8306-20mg |
(2E)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
1904632-26-3 | 20mg |
$99.0 | 2023-09-05 |
(2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
1904632-26-3 ((2E)-N-(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl-3-(thiophen-2-yl)prop-2-enamide) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬